4-Bromo-3-ethyl-1H-pyrazol-5-amine
Description
Chemical Structure and Properties 4-Bromo-3-ethyl-1H-pyrazol-5-amine (CAS 1376333-10-6) is a pyrazole derivative featuring a bromine atom at position 4, an ethyl group at position 3, and an amine group at position 5. Its molecular formula is C₅H₈BrN₃, with a molecular weight of 190.04 g/mol (calculated). The compound is commercially available for research purposes, as noted in supplier catalogs . Pyrazole derivatives are widely explored in medicinal and materials chemistry due to their versatile reactivity and biological relevance.
Properties
IUPAC Name |
4-bromo-5-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIFIOOCHXSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376333-10-6 | |
| Record name | 4-bromo-3-ethyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazine with bromoacetaldehyde followed by cyclization. The reaction conditions include heating the mixture in an acidic medium, often using hydrochloric acid, to facilitate the formation of the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium iodide (KI) in the presence of a base.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles or pyrazolines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Organic Compounds
4-Bromo-3-ethyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : The bromine atom can be oxidized to form bromate esters.
- Reduction : The pyrazole ring can be reduced to yield pyrazoline derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of different functional groups.
These reactions are essential for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. For instance:
- A study reported that derivatives of pyrazole compounds showed promising antibacterial activity against resistant strains of Salmonella Typhi, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .
- In vitro studies have suggested potential anticancer effects, with further investigations needed to elucidate the mechanisms involved.
Medicinal Chemistry
Drug Development
The compound is currently under investigation for its potential use in drug development. Its structural features allow it to interact with biological targets effectively, which is critical in designing new therapeutic agents. Specific areas of focus include:
- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit key enzymes involved in bacterial resistance mechanisms, making them candidates for novel antibacterial therapies .
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities of this compound derivatives with target proteins, suggesting their viability as drug candidates .
Industrial Applications
Material Production
In industrial settings, this compound is utilized in the production of materials with specific properties, such as:
- Flame Retardants : Its bromine content contributes to flame-retardant characteristics, making it valuable in manufacturing safety materials.
- Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes, enhancing color stability and performance in various applications.
Data Summary Table
Case Studies
- Antibacterial Activity Against Salmonella Typhi :
- Molecular Docking Analysis :
Mechanism of Action
The mechanism by which 4-Bromo-3-ethyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with bacterial cell wall components.
Anticancer Activity: Inhibition of enzymes involved in cell cycle regulation or apoptosis pathways.
Comparison with Similar Compounds
The structural and functional nuances of 4-bromo-3-ethyl-1H-pyrazol-5-amine are best understood by comparing it with analogs differing in substituents, halogenation patterns, or ring modifications. Below is a detailed analysis supported by spectral, synthetic, and application-based data.
Substituent Variations
Alkyl Substituents
Key Observations :
- The ethyl group in the target compound increases lipophilicity compared to methyl analogs, which may enhance membrane permeability in biological systems.
- Steric bulk at position 3 (ethyl vs. methyl) can influence regioselectivity in further functionalization reactions .
Aryl and Heteroaryl Modifications
Key Observations :
- Aryl/heteroaryl substitutions (e.g., phenyl, thiophene) introduce π-conjugation, useful in materials science (e.g., nonlinear optics) .
- Halogenated derivatives (e.g., 4e) exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to alkyl-substituted pyrazoles .
Spectral and Physicochemical Comparisons
NMR Data :
Solubility :
- Ethyl and cyclopropyl substituents reduce aqueous solubility compared to methyl or polar aryl groups.
Biological Activity
4-Bromo-3-ethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with the molecular formula CHBrN. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is influenced by its structural characteristics. The presence of the bromine atom and the ethyl group contributes to its interaction with biological targets, which may include enzymes and receptors involved in various physiological processes.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies have demonstrated that pyrazole derivatives possess significant antibacterial properties. For instance, derivatives structurally related to this compound have shown effectiveness against multidrug-resistant strains of Salmonella Typhi .
- Anticancer Potential : There is emerging evidence that pyrazole compounds can inhibit cancer cell proliferation. For example, modifications on the pyrazole scaffold have been linked to enhanced activity against various cancer cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study synthesized various pyrazole derivatives, including those related to this compound, and evaluated their antibacterial effects against XDR S. Typhi. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL .
- Anticancer Activity : Research has highlighted that certain substituted pyrazoles demonstrate promising anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .
- Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit alkaline phosphatase, an important enzyme in various biological processes. One derivative showed an IC50 value of 1.469 µM, indicating strong inhibitory activity .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 4-Bromo-3-methylphenylpyrazine | Antibacterial | XDR S. Typhi | MIC = 6.25 mg/mL |
| N-(4-bromo-3-methylphenyl)pyrazine | Enzyme Inhibition | Alkaline Phosphatase | IC50 = 1.469 µM |
| Pyrazole Derivative X | Anticancer | Various Cancer Cell Lines | IC50 = Varies |
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Ethyl hydrazine and bromoacetaldehyde.
- Conditions : The reaction is usually conducted under acidic conditions (e.g., hydrochloric acid) to facilitate the formation of the pyrazole ring.
The compound has notable chemical properties that influence its biological activity:
- Molecular Weight : 190.04 g/mol
- CAS Number : 1376333-10-6
Safety Profile
According to safety data, this compound is classified as harmful if swallowed and can cause skin irritation . Proper handling procedures should be followed in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
